molecular formula C24H17N3O3 B251718 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide

3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide

Cat. No. B251718
M. Wt: 395.4 g/mol
InChI Key: UZOYOLKMFORIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide, also known as MNA-1, is a small molecule that has gained significant attention in the field of scientific research. MNA-1 is a synthetic compound that has been shown to have potential therapeutic applications in various disease models. In

Mechanism of Action

The mechanism of action of 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide involves the inhibition of PDE4 activity. PDE4 is an enzyme that plays a critical role in the regulation of inflammatory responses. 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has been shown to bind to the catalytic site of PDE4 and inhibit its activity, thus reducing the production of pro-inflammatory cytokines. Additionally, 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Additionally, 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide in lab experiments is its relatively low cost and high purity. 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide. Another potential direction is the investigation of the neuroprotective effects of 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide in animal models of neurodegenerative diseases. Additionally, the potential use of 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
In conclusion, 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide is a synthetic compound that has shown potential therapeutic applications in various disease models. Its mechanism of action involves the inhibition of PDE4 activity, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. While there are advantages and limitations to using 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis method of 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide involves a multi-step process that starts with the reaction of 2-aminopyridine and 5-chloro-2-benzoxazole in the presence of potassium carbonate. The resulting product is then reacted with 3-methoxy-2-naphthoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the final product, 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide.

Scientific Research Applications

3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which has been implicated in various inflammatory diseases. 3-Methoxy-naphthalene-2-carboxylic acid (2-pyridin-4-yl-benzooxazol-5-yl)-amide has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

3-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C24H17N3O3/c1-29-22-13-17-5-3-2-4-16(17)12-19(22)23(28)26-18-6-7-21-20(14-18)27-24(30-21)15-8-10-25-11-9-15/h2-14H,1H3,(H,26,28)

InChI Key

UZOYOLKMFORIAZ-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

Origin of Product

United States

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